molecular formula C25H23ClN2O2S B2840007 1-(3-chlorobenzyl)-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 866015-86-3

1-(3-chlorobenzyl)-3-(4-ethylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2840007
CAS No.: 866015-86-3
M. Wt: 450.98
InChI Key: COOKPGNLRMBJSK-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzothiolo[2,3-d]pyrimidine core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 1-[(3-Chlorophenyl)methyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiolo[2,3-d]pyrimidine core, followed by the introduction of the chlorophenyl and ethylphenyl groups. Common reagents used in these reactions include chlorinating agents, alkylating agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiolo ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(3-Chlorophenyl)methyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro-1

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific interactions with molecular targets. It may interact with enzymes, receptors, or other proteins, leading to changes in their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes. Detailed studies are required to elucidate the exact mechanism of action and identify the molecular targets.

Comparison with Similar Compounds

Similar compounds to 1-[(3-Chlorophenyl)methyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidine-2,4-dione include other benzothiolo[2,3-d]pyrimidine derivatives with different substituents These compounds may share similar chemical properties but differ in their biological activity and applications

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(4-ethylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O2S/c1-2-16-10-12-19(13-11-16)28-23(29)22-20-8-3-4-9-21(20)31-24(22)27(25(28)30)15-17-6-5-7-18(26)14-17/h5-7,10-14H,2-4,8-9,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOKPGNLRMBJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(N(C2=O)CC4=CC(=CC=C4)Cl)SC5=C3CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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